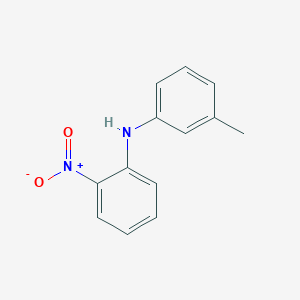

N-(3-methylphenyl)-2-nitroaniline

Description

N-(3-Methylphenyl)-2-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the ortho position (C2) of an aniline ring and a 3-methylphenyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 244.25 g/mol (calculated). The compound’s structure combines aromaticity with electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its physicochemical and reactive properties.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRSHYLDBYRSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(3-methylphenyl)-2-nitroaniline is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other aromatic compounds.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biomolecules.

Industry: The compound is employed in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biomolecules.

Pathways Involved: The compound may participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a systematic comparison of N-(3-methylphenyl)-2-nitroaniline with structurally related nitroaniline derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects: Electron Donation: The 3-methylphenyl group in the target compound is a weak electron donor (via inductive effects), whereas the 4-methoxyphenyl group in its analog () donates electrons via resonance, increasing aromatic ring reactivity . Steric Hindrance: Bulky substituents like 3-methylphenyl reduce solubility in polar solvents compared to smaller groups (e.g., dimethyl in ) .

Nitro Position :

Physicochemical Properties

- Solubility: The hydrophobic 3-methylphenyl group likely renders the target compound less water-soluble than polar analogs like 2-(2-nitroanilino)ethanol (), which has a hydroxyl group for hydrogen bonding . N,N-Dimethyl-2-nitroaniline () exhibits higher solubility in organic solvents due to its compact structure .

Thermal Stability :

- Bulky substituents (e.g., benzyl or 3-methylphenyl) may increase melting points compared to smaller alkyl groups, though direct data are unavailable in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.